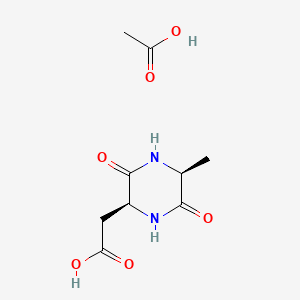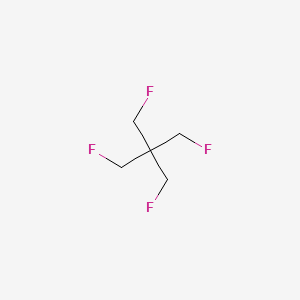
2,2-Bis(fluoromethyl)-1,3-difluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(fluoromethyl)-1,3-difluoropropane is an organic compound characterized by the presence of fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(fluoromethyl)-1,3-difluoropropane typically involves the fluorination of precursor compounds. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under controlled conditions to introduce the fluorine atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques. These methods include the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain the stability of the compound and prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(fluoromethyl)-1,3-difluoropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated derivatives.
Reduction: Reduction reactions can be used to modify the fluorine content or introduce other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated organic compounds.
Applications De Recherche Scientifique
2,2-Bis(fluoromethyl)-1,3-difluoropropane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism by which 2,2-Bis(fluoromethyl)-1,3-difluoropropane exerts its effects involves the interaction of its fluorine atoms with molecular targets. The high electronegativity of fluorine can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. This can lead to the formation of stable complexes or the inhibition of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(trifluoromethyl)benzidine: Another fluorinated compound with similar stability and reactivity.
Bis(2,2,2-trifluoroethyl) phosphonate: Used in similar applications due to its fluorinated structure
Uniqueness
2,2-Bis(fluoromethyl)-1,3-difluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its high thermal stability and resistance to oxidation make it particularly valuable in applications requiring durable and stable materials.
Propriétés
Numéro CAS |
338-23-8 |
|---|---|
Formule moléculaire |
C5H8F4 |
Poids moléculaire |
144.11 g/mol |
Nom IUPAC |
1,3-difluoro-2,2-bis(fluoromethyl)propane |
InChI |
InChI=1S/C5H8F4/c6-1-5(2-7,3-8)4-9/h1-4H2 |
Clé InChI |
ACBHFORVXDMTHO-UHFFFAOYSA-N |
SMILES canonique |
C(C(CF)(CF)CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)

![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
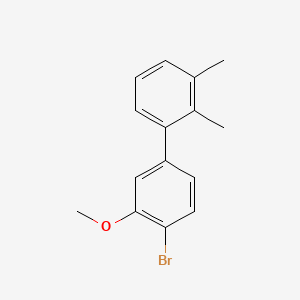
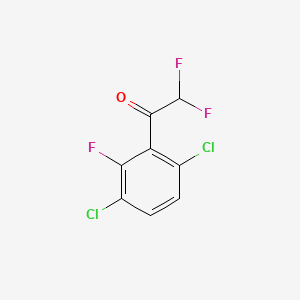
![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)
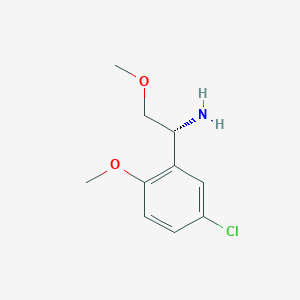
![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)

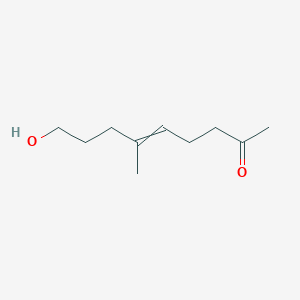

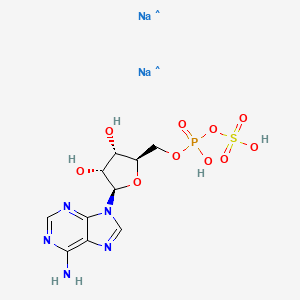
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
